(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
(3β)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al is used in the synthesis of Calcitriol, the biologically active form of Vitamin D3.
Brand Name:
Vulcanchem
CAS No.:
66414-44-6
VCID:
VC20854819
InChI:
InChI=1S/C29H46O3/c1-20(7-6-17-30)24-11-12-25-23-10-9-21-19-22(32-27-8-4-5-18-31-27)13-15-28(21,2)26(23)14-16-29(24,25)3/h9,17,20,22-27H,4-8,10-16,18-19H2,1-3H3/t20-,22+,23+,24-,25+,26+,27?,28+,29-/m1/s1
SMILES:
CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C
Molecular Formula:
C29H46O3
Molecular Weight:
442.7 g/mol
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
CAS No.: 66414-44-6
Cat. No.: VC20854819
Molecular Formula: C29H46O3
Molecular Weight: 442.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (3β)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al is used in the synthesis of Calcitriol, the biologically active form of Vitamin D3. |
|---|---|
| CAS No. | 66414-44-6 |
| Molecular Formula | C29H46O3 |
| Molecular Weight | 442.7 g/mol |
| IUPAC Name | (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal |
| Standard InChI | InChI=1S/C29H46O3/c1-20(7-6-17-30)24-11-12-25-23-10-9-21-19-22(32-27-8-4-5-18-31-27)13-15-28(21,2)26(23)14-16-29(24,25)3/h9,17,20,22-27H,4-8,10-16,18-19H2,1-3H3/t20-,22+,23+,24-,25+,26+,27?,28+,29-/m1/s1 |
| Standard InChI Key | LLPUNUWSDVKWLQ-LPFMPMKMSA-N |
| Isomeric SMILES | C[C@H](CCC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C)C |
| SMILES | CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C |
| Canonical SMILES | CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C |
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